

SGC-CBP30: Application Notes and Protocols for Cell Culture Experiments

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Compound of Interest

Compound Name: *Sgc-cbp30*

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Abstract

SGC-CBP30 is a potent and selective chemical probe that inhibits the bromodomains of the transcriptional coactivators CREB-binding protein (CREBBP or CBP) and p300 (EP300).[1][2] These two proteins are key regulators of gene expression through their intrinsic histone acetyltransferase (HAT) activity and their role in recruiting other transcriptional machinery. By targeting the bromodomain, **SGC-CBP30** prevents the "reading" of acetylated lysine residues on histones and other proteins, thereby disrupting gene transcription. This document provides detailed application notes and protocols for the use of **SGC-CBP30** in cell culture experiments to investigate its effects on cellular signaling pathways and gene regulation.

Mechanism of Action

SGC-CBP30 competitively binds to the acetyl-lysine binding pocket of the CBP and p300 bromodomains.[3] This inhibition is highly selective, with significantly lower affinity for other bromodomain-containing proteins, such as those in the BET family.[1][4] The primary consequence of this inhibition is the disruption of the recruitment of CBP/p300 to acetylated chromatin, leading to a downstream reduction in the expression of target genes.[3] This has been shown to impact various cellular processes, including cell proliferation, differentiation, and inflammatory responses.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of **SGC-CBP30** in various cell-based assays.

Table 1: In Vitro Inhibitory Activity

Target	IC50 (nM)	Assay Type	Reference
CREBBP (CBP)	21 - 69	Cell-free	[1]
p300 (EP300)	38	Cell-free	[1]

Table 2: Cellular Activity and Recommended Concentration Ranges

Cell Line	Assay Type	Effective Concentration	Incubation Time	Reference
RKO	Luciferase Reporter Assay	IC50 = 1.5 μ M	24 hrs pre-incubation, 16 hrs with doxorubicin	[1]
AMO1	MYC Expression (QuantiGene)	EC50 = 2.7 μ M	6 hrs	[1]
HEK293	BRET Assay (Histone H3.3 binding)	IC50 = 2.8 μ M	Overnight	[1]
Multiple Myeloma Cell Lines	Growth Inhibition	GI50 < 3 μ M	6 days	[7]
Human Pancreatic Cancer Cells	Cell Viability	Not specified	Not specified	[6]
Human Lung Adenocarcinoma Cells	Apoptosis Induction	Not specified	Not specified	[6]

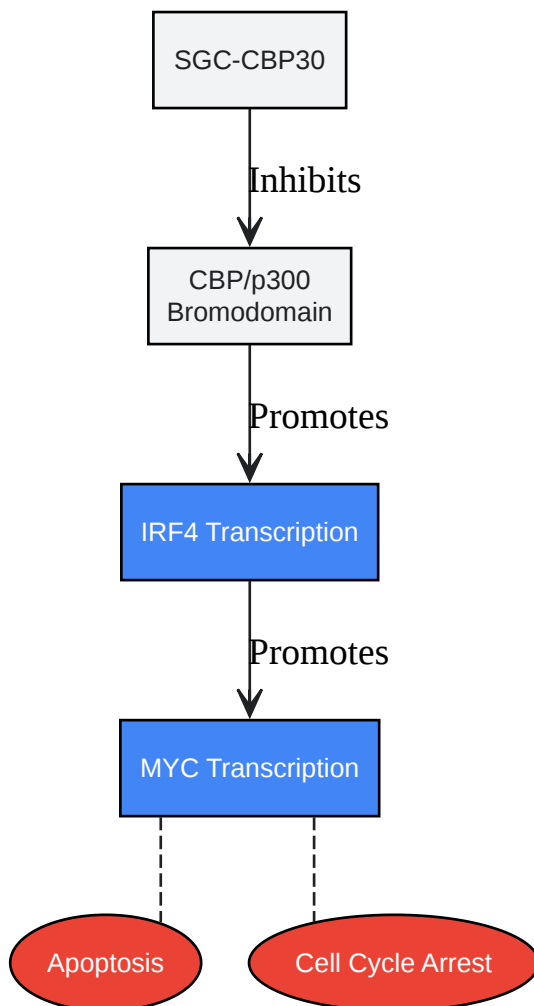
Signaling Pathways

SGC-CBP30 has been shown to modulate several key signaling pathways implicated in cancer and inflammation.

IRF4-MYC Signaling Axis

In multiple myeloma, **SGC-CBP30** has been demonstrated to suppress the IRF4/MYC oncogenic network.[7] Inhibition of CBP/p300 bromodomains leads to a reduction in the expression of Interferon Regulatory Factor 4 (IRF4), a critical transcription factor for myeloma cell survival. This, in turn, leads to the downregulation of the proto-oncogene MYC, resulting in cell cycle arrest and apoptosis.[7]

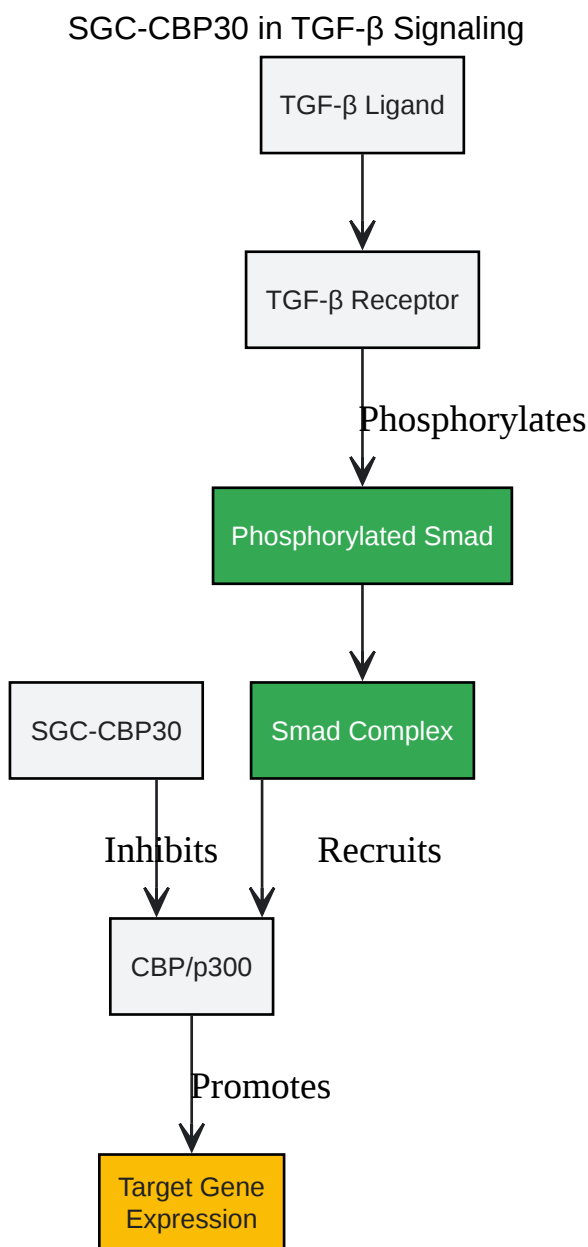
SGC-CBP30 Action on IRF4-MYC Pathway

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Caption: **SGC-CBP30** inhibits the IRF4-MYC pathway.

TGF- β Signaling Pathway

The Transforming Growth Factor-beta (TGF- β) signaling pathway plays a crucial role in cellular processes such as growth, differentiation, and apoptosis. The transcriptional coactivators CBP/p300 are known to interact with Smad proteins, the key mediators of TGF- β signaling. **SGC-CBP30** can be utilized to investigate the role of CBP/p300 bromodomain activity in TGF- β -mediated gene expression.



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Caption: **SGC-CBP30** can modulate TGF- β signaling.

Experimental Protocols

Cell Viability Assay

This protocol is designed to assess the effect of **SGC-CBP30** on the proliferation and viability of adherent or suspension cell lines.

Materials:

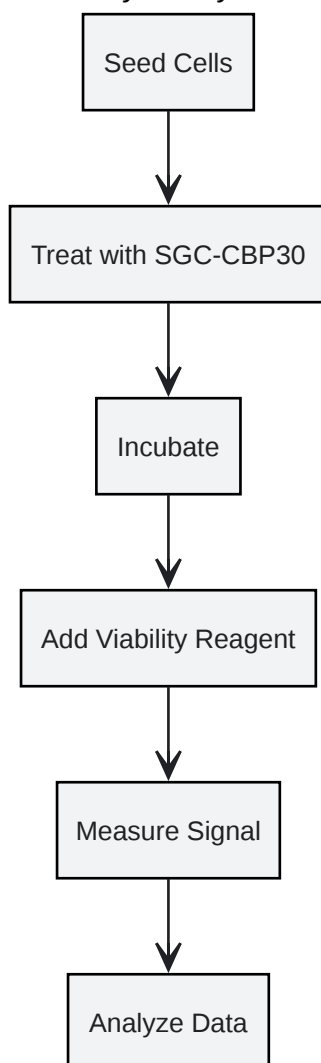
- Cell line of interest
- Complete cell culture medium
- **SGC-CBP30** (stock solution in DMSO)
- 96-well cell culture plates (clear or white, depending on the assay)
- Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)
- Plate reader

Procedure:

- Cell Seeding:
 - For adherent cells, seed 2,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
 - For suspension cells, seed 10,000-50,000 cells per well in a 96-well plate.
- Compound Treatment:
 - Prepare serial dilutions of **SGC-CBP30** in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1 nM to 100 µM).
 - Include a DMSO-only control (vehicle control).
 - Remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the different concentrations of **SGC-CBP30**.
- Incubation:
 - Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Viability Measurement:

- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time.
- Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
- Data Analysis:
 - Normalize the data to the vehicle control.
 - Plot the cell viability against the log of the **SGC-CBP30** concentration to determine the GI50 or IC50 value.

Cell Viability Assay Workflow



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Caption: Workflow for cell viability assessment.

Western Blot Analysis of Histone Acetylation

This protocol details the analysis of global histone acetylation levels following treatment with **SGC-CBP30**.

Materials:

- Cell line of interest
- Complete cell culture medium
- **SGC-CBP30** (stock solution in DMSO)
- 6-well or 10 cm cell culture dishes
- Ice-cold PBS
- Histone extraction buffer (e.g., 0.2 N HCl or a commercial kit)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels (e.g., 4-20% gradient)
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-acetyl-Histone H3 (Lys27), anti-total Histone H3)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Treatment:
 - Seed cells in 6-well plates or 10 cm dishes and allow them to reach 70-80% confluency.
 - Treat cells with the desired concentration of **SGC-CBP30** or DMSO for the desired time (e.g., 6, 24, or 48 hours).
- Histone Extraction:
 - Wash cells twice with ice-cold PBS.
 - Lyse the cells and extract histones using your preferred method (e.g., acid extraction).
- Protein Quantification:
 - Quantify the protein concentration of the histone extracts.
- SDS-PAGE and Transfer:
 - Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel.
 - Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3K27) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection:

- Add the chemiluminescent substrate and visualize the bands using an imaging system.
- Strip the membrane and re-probe with an antibody against total histone H3 as a loading control.

Immunoprecipitation of CREBBP/p300 and Interacting Proteins

This protocol allows for the investigation of protein-protein interactions with CREBBP or p300 and how they are affected by **SGC-CBP30** treatment.

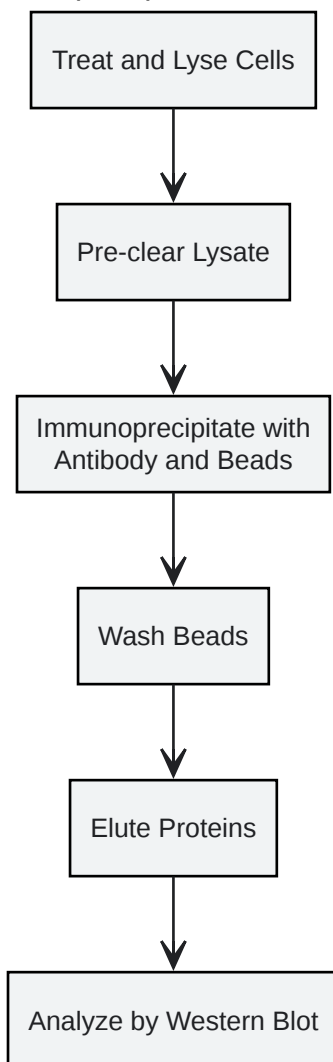
Materials:

- Cell line of interest
- Complete cell culture medium
- **SGC-CBP30** (stock solution in DMSO)
- 15 cm cell culture dishes
- Ice-cold PBS
- IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)
- Primary antibody for IP (e.g., anti-CREBBP or anti-p300)
- Isotype control IgG
- Protein A/G magnetic beads or agarose beads
- Wash buffer (e.g., IP lysis buffer with lower detergent concentration)
- Elution buffer (e.g., 2x Laemmli sample buffer)

Procedure:

- Cell Treatment and Lysis:
 - Seed cells in 15 cm dishes and grow to 80-90% confluency.
 - Treat cells with **SGC-CBP30** or DMSO for the desired time.
 - Wash cells with ice-cold PBS and lyse them in IP lysis buffer.
 - Clarify the lysate by centrifugation.
- Pre-clearing (Optional):
 - Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
 - Centrifuge and collect the supernatant.
- Immunoprecipitation:
 - Incubate the pre-cleared lysate with the primary antibody (anti-CREBBP or anti-p300) or an isotype control IgG overnight at 4°C with gentle rotation.
 - Add protein A/G beads and incubate for another 1-2 hours at 4°C.
- Washing:
 - Pellet the beads by centrifugation or using a magnetic rack.
 - Wash the beads 3-5 times with wash buffer.
- Elution:
 - Elute the protein complexes from the beads by adding elution buffer and boiling for 5-10 minutes.
- Analysis:
 - Analyze the eluted proteins by western blotting using antibodies against known or suspected interacting partners.

Immunoprecipitation Workflow



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Caption: Workflow for immunoprecipitation experiments.

Concluding Remarks

SGC-CBP30 is a valuable tool for dissecting the roles of CBP and p300 in various biological processes. The protocols provided here offer a starting point for researchers to investigate the cellular effects of this potent and selective bromodomain inhibitor. It is recommended to optimize the experimental conditions, such as compound concentration and incubation time, for each specific cell line and assay.

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